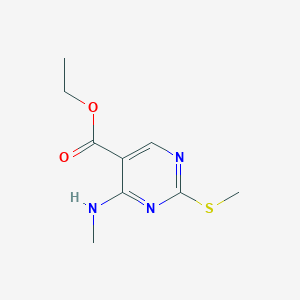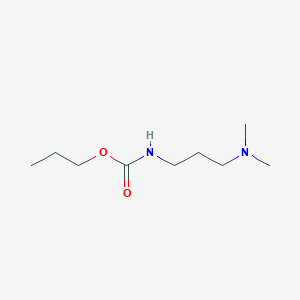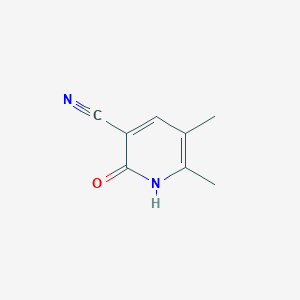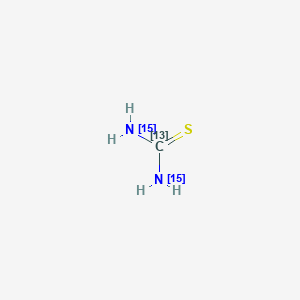
Thiourea-13C,15N2
Übersicht
Beschreibung
Thiourea-13C,15N2 is an isotopically labeled form of thiourea, where the carbon and nitrogen atoms are enriched with the isotopes carbon-13 and nitrogen-15, respectively. This compound has the molecular formula H2N13CS15NH2 and a molecular weight of 79.10 g/mol . It is primarily used in scientific research due to its stable isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Thiourea-13C,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the flow of carbon and nitrogen in biochemical pathways.
Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolic fate of new drugs.
Wirkmechanismus
Target of Action
Thiourea-13C,15N2 is an isotopically labeled form of thiourea . Thiourea and its derivatives have been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .
Mode of Action
Thiourea derivatives are known to interact with various biological targets due to their versatile structure . The isotopic labeling of this compound allows for tracking and quantifying the flow of nitrogen and carbon through different biochemical processes, providing insights into cellular functions and disease mechanisms.
Biochemical Pathways
This compound, as an isotopically labeled form of thiourea, can be used to study enzyme mechanisms and metabolic pathways. Its isotopic labeling allows for tracking and quantifying the flow of nitrogen and carbon through different biochemical processes. .
Pharmacokinetics
Isotopically labeled compounds like this compound are often used in drug development to investigate the pharmacokinetics and metabolic fate of new drugs .
Result of Action
Thiourea and its derivatives are known to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antitubercular, and antimalarial effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea-13C,15N2 typically involves the reaction of isotopically labeled ammonium thiocyanate (NH4SCN) with isotopically labeled ammonia (NH3). The reaction is carried out under controlled conditions to ensure the incorporation of the isotopes carbon-13 and nitrogen-15 into the thiourea molecule. The general reaction can be represented as:
NH4SCN+NH3→H2N13CS15NH2
The reaction is usually performed in an aqueous medium at a temperature range of 50-70°C, followed by crystallization to obtain the pure product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity isotopically labeled starting materials and advanced purification techniques to ensure the final product’s isotopic purity and chemical purity. The production process is optimized for yield and cost-effectiveness, making it suitable for large-scale applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea-13C,15N2 undergoes various chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide or other sulfur-containing compounds.
Reduction: It can be reduced to form thiocyanate or other related compounds.
Substitution: Thiourea can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-, I-) and amines (NH2R) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Thiourea dioxide (H2NCSO2NH2)
Reduction: Ammonium thiocyanate (NH4SCN)
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: The non-labeled form of thiourea with the molecular formula H2NCSNH2.
Urea-13C,15N: An isotopically labeled form of urea with the molecular formula H2N13CO15NH2.
Glycine-1-13C,15N: An isotopically labeled form of glycine with the molecular formula H2N13CH2COOH.
Uniqueness
Thiourea-13C,15N2 is unique due to its dual isotopic labeling, which provides enhanced sensitivity and specificity in analytical techniques such as NMR spectroscopy. This makes it particularly valuable in studies requiring precise tracking of carbon and nitrogen atoms in complex biochemical processes .
Eigenschaften
IUPAC Name |
bis(15N)(azanyl)(113C)methanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGDCJDMYOKAJW-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=S)([15NH2])[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583986 | |
| Record name | (~13~C,~15~N_2_)Thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285977-83-5 | |
| Record name | (~13~C,~15~N_2_)Thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285977-83-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
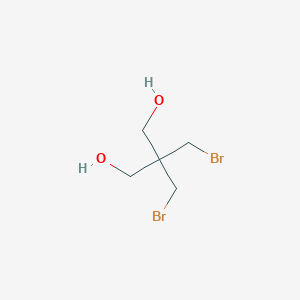
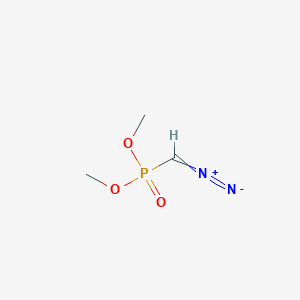
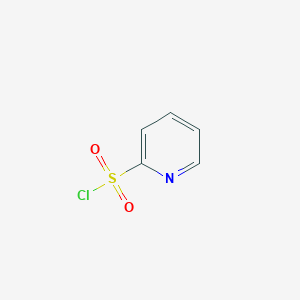
![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)
![N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide](/img/structure/B29030.png)



